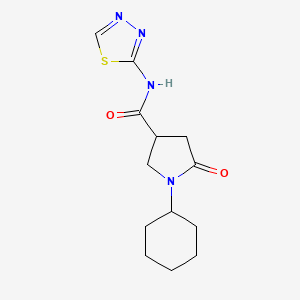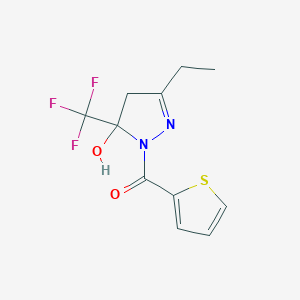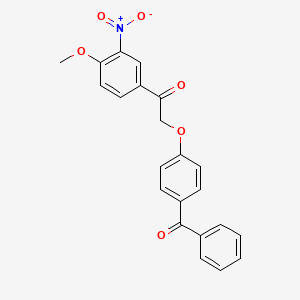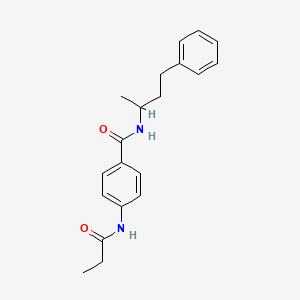
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide, also known as FFA4 agonist, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist exerts its effects by binding to and activating the free fatty acid receptor 4 (N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide), also known as GPR120. N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide stimulates downstream signaling pathways, including G-protein coupled receptor signaling and β-arrestin signaling. These pathways lead to various physiological effects, including insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to have various biochemical and physiological effects, including improving glucose homeostasis, increasing insulin sensitivity, reducing inflammation, and inhibiting tumor growth. These effects are mediated by the activation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in lab experiments is its specificity for N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide receptor activation. This allows for the study of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide-mediated effects without the interference of other signaling pathways. However, a limitation of using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist is its potential off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist. One direction is the development of more potent and selective N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonists for therapeutic applications. Another direction is the investigation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in other disease models, such as neurodegenerative diseases. Additionally, the role of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in the gut-brain axis and its potential effects on appetite and food intake warrants further investigation.
Conclusion:
In conclusion, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist is a promising chemical compound that has potential applications in various fields, including metabolic diseases, inflammation, and cancer. Its mechanism of action involves the activation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide and downstream signaling pathways, leading to various biochemical and physiological effects. While there are advantages and limitations to using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in lab experiments, the future directions for its study are promising.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been extensively studied for its potential applications in various fields, including metabolic diseases, inflammation, and cancer. In metabolic diseases, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to improve glucose homeostasis and insulin sensitivity. Inflammation studies have demonstrated that N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer research, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(5-phenylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15(23)17-8-5-9-18(14-17)22-21(24)13-11-19-10-12-20(25-19)16-6-3-2-4-7-16/h2-10,12,14H,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWXNRUVIJCXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)



![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)
![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)

![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)
![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)


![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)